molecular formula C11H15NO3S B1394067 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide CAS No. 1287218-03-4

2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide

Cat. No. B1394067
M. Wt: 241.31 g/mol
InChI Key: JQERLHRBLKGDPV-UHFFFAOYSA-N
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Description

2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide, also known as MET, is a thioamide compound1. It has a molecular formula of C11H15NO3S and a molecular weight of 241.31 g/mol12. This compound has potential applications in various fields of research and industry1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide from the web search results. However, it’s worth noting that 2-Hydroxy-4-methoxybenzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives3, which might be related.



Molecular Structure Analysis

The molecular structure of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide is determined by its molecular formula, C11H15NO3S2. However, the specific structural details are not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide are determined by its molecular structure. It has a molecular weight of 241.31 g/mol12. However, the search results do not provide more detailed information about its physical and chemical properties.


Scientific Research Applications

Metabolic Pathway Exploration

  • The metabolism of structurally similar compounds has been studied, providing insight into potential metabolic pathways and metabolites. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was examined, revealing various metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).

Synthesis and Antimicrobial Activity

  • Innovative thiazole substituted compounds, similar in structural complexity to 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide, were synthesized and assessed for their antimicrobial activities. This indicates potential for synthesizing and studying the antimicrobial properties of such compounds (Parameshwarappa et al., 2009).

Natural Product Isolation

  • The isolation of natural products from specific sources, like lichens, has been reported. Although the compound isolated differs from 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide, it showcases the importance of exploring natural sources for unique compounds (Maulidiyah et al., 2011).

Safety And Hazards

The safety and hazards associated with 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for research and applications of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide are not specified in the search results. Given its potential applications in various fields of research and industry1, it could be a subject of interest for future studies.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.


properties

IUPAC Name

2-[4-methoxy-2-(methoxymethoxy)phenyl]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-13-7-15-10-6-9(14-2)4-3-8(10)5-11(12)16/h3-4,6H,5,7H2,1-2H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQERLHRBLKGDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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